molecular formula C13H13FN2O3S B3004239 (Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-13-4

(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3004239
CAS No.: 865249-13-4
M. Wt: 296.32
InChI Key: NSLBKVPVZCBICE-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C13H13FN2O3S and its molecular weight is 296.32. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis

  • The compound is part of a series involving the synthesis of novel ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate derivatives, which were synthesized from benzothiazole derivatives and other reactants. This process used acetone as a solvent under reflux, yielding good results and demonstrating the versatility of benzothiazole compounds in creating new chemical entities (Nassiri & Milani, 2020).

Medical Applications

  • A related compound, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, demonstrated potent inhibitory activity against human platelet aggregation, indicating potential medical applications, particularly in antithrombotic treatment (Hayashi et al., 1998).

Sensing Applications

  • This compound's derivatives have been used in the development of highly selective sensors for metal ions, such as Cu2+ and Hg2+, in semi-aqueous media. The sensor leverages the internal charge transfer mechanism of the benzothiazole unit, showing the compound’s utility in environmental and analytical chemistry (Wagh et al., 2015).

Anticancer Research

  • Benzothiazole derivatives, including similar compounds, have shown promising results as potential anticancer agents. Specific substitutions on the benzothiazole scaffold significantly modulate antitumor properties, indicating the potential for developing new anticancer drugs based on this chemical structure (Osmaniye et al., 2018).

Biological Activity

  • Thiazole derivatives, such as ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, have demonstrated significant antiamoebic activity, suggesting their potential as safe and effective agents for treating infections caused by Acanthamoeba polyphaga (Shirai et al., 2013).

Mechanism of Action

The mechanism of action of a thiazole compound would depend on its specific structure and the context in which it is used. For example, some thiazole-based compounds have shown potential as antidepressants and anticonvulsants .

Safety and Hazards

Some thiazoles are used as biocides and can be harmful if ingested or inhaled . They may also cause skin and eye irritation .

Future Directions

Thiazoles and their derivatives continue to be an area of active research, particularly in the development of new pharmaceuticals and materials . Future work will likely involve the synthesis of new thiazole compounds and the exploration of their properties and potential applications .

Properties

IUPAC Name

ethyl 2-(2-acetylimino-4-fluoro-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-3-19-11(18)7-16-12-9(14)5-4-6-10(12)20-13(16)15-8(2)17/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLBKVPVZCBICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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